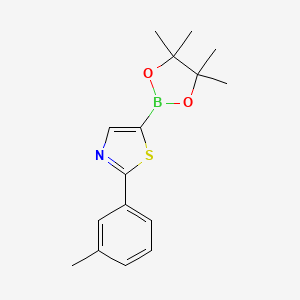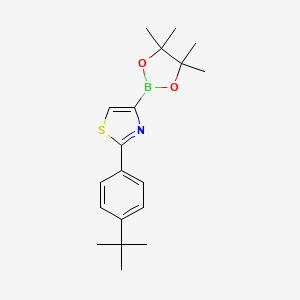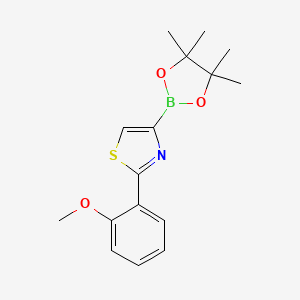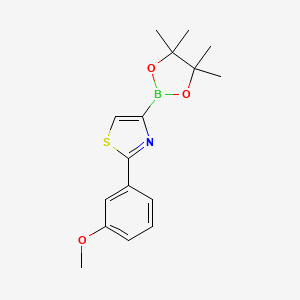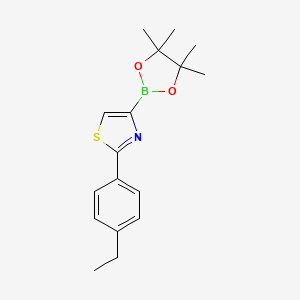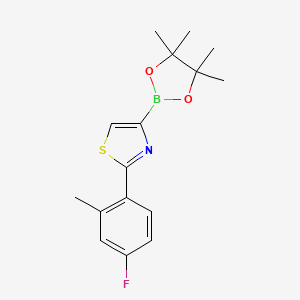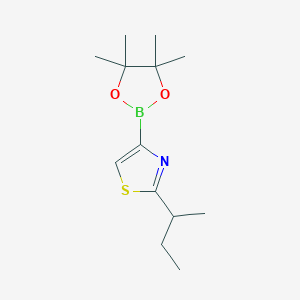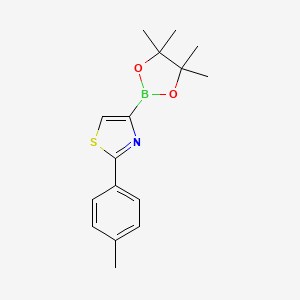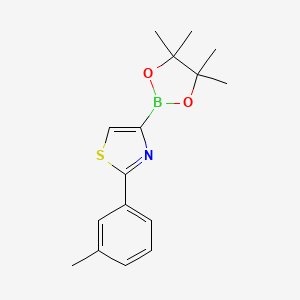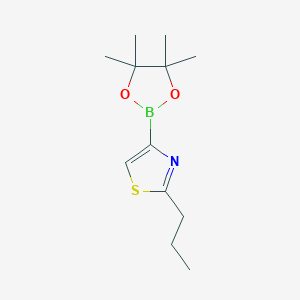
2-(n-Propyl)thiazole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(n-Propyl)thiazole-4-boronic acid pinacol ester, also known as PTBAPE, is an organic compound belonging to the thiazole family. It is a colorless and odorless solid with a molecular formula of C9H15NO3S. PTBAPE is primarily used as a reagent in organic synthesis due to its strong reactivity. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological effects.
科学研究应用
2-(n-Propyl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the development of new materials, and the study of biochemical and physiological effects. It has been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticancer agents. This compound has also been used in the development of new materials, such as polymers, nanomaterials, and catalysts.
作用机制
2-(n-Propyl)thiazole-4-boronic acid pinacol ester is a highly reactive compound due to its strong nucleophilic properties. It reacts with electrophilic species such as alkyl halides and carbonyl compounds to form new covalent bonds. The reaction of this compound with alkyl halides is known as the "S" reaction and involves the formation of a new carbon-carbon bond. The reaction of this compound with carbonyl compounds is known as the "C" reaction and involves the formation of a new carbon-oxygen bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some potential therapeutic applications. For example, this compound has been shown to inhibit the activity of several enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes has been associated with anti-inflammatory and anti-cancer effects.
实验室实验的优点和局限性
2-(n-Propyl)thiazole-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for synthesizing various compounds. It is also relatively inexpensive, making it an economical choice for researchers. Additionally, it is a colorless and odorless solid, making it easy to handle and store.
However, there are some limitations to using this compound in laboratory experiments. It is a highly reactive compound, which can make it difficult to work with and may lead to unwanted side reactions. Additionally, it is a relatively unstable compound, which can lead to degradation over time.
未来方向
The potential applications of 2-(n-Propyl)thiazole-4-boronic acid pinacol ester are still being explored. In the future, it may be used in the synthesis of new pharmaceuticals, materials, and catalysts. Additionally, further research may be conducted to better understand the biochemical and physiological effects of this compound and to identify new potential therapeutic applications. Finally, more research may be conducted to improve the stability and reactivity of this compound for use in laboratory experiments.
合成方法
2-(n-Propyl)thiazole-4-boronic acid pinacol ester can be synthesized through a few different methods, including the reaction of 4-bromothiazole and n-propylboronic acid, the reaction of 4-bromothiazole and n-propylboronic acid pinacol ester, and the reaction of 4-bromothiazole and n-propylboronic acid pinacol ester in the presence of a base. The most common method of synthesizing this compound is the reaction of 4-bromothiazole and n-propylboronic acid pinacol ester in the presence of a base, such as potassium carbonate. This reaction is carried out in an inert atmosphere, such as nitrogen, at a temperature of about 140°C.
属性
IUPAC Name |
2-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2S/c1-6-7-10-14-9(8-17-10)13-15-11(2,3)12(4,5)16-13/h8H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSCCUEDQBVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)CCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

